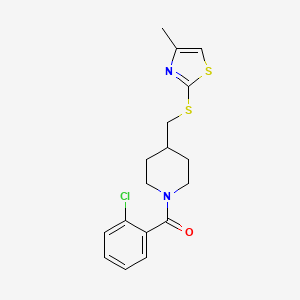
(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a chemical compound with the empirical formula C11H8ClNOS . It is related to the compound “(4-methylthiazol-2-yl)methanamine”, which has the molecular formula C5H8N2S .
Molecular Structure Analysis
The molecular weight of “(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is 237.71 . The SMILES string representation of the compound is "O=C(C1=CC=C(Cl)C=C1)C2=NC©=CS2" .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a solid . Its molecular weight is 237.71 , and its empirical formula is C11H8ClNOS .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. They can act by blocking the biosynthesis of certain bacterial lipids or through other mechanisms against various bacterial species . The compound could be explored for its efficacy against both Gram-positive and Gram-negative bacteria, potentially leading to the development of new antimicrobial drugs.
Anticancer and Antiproliferative Agents
Research has indicated that thiazole-containing compounds can exhibit anticancer and antiproliferative activities . This compound could be investigated for its potential to inhibit the growth of cancer cells, such as in breast adenocarcinoma, and could serve as a lead compound for drug design targeting various cancer types.
Anti-inflammatory Properties
Thiazoles are also recognized for their anti-inflammatory properties . The compound could be researched for its ability to reduce inflammation, which is a common symptom in many diseases, thus contributing to the development of new anti-inflammatory medications.
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects . This suggests that the compound could be valuable in the study of neurodegenerative diseases and might contribute to the creation of drugs that protect nerve cells from damage.
Antitumor and Cytotoxic Activity
Thiazole compounds have been reported to possess antitumor and cytotoxic activity . The compound could be tested on various human tumor cell lines to assess its effectiveness in killing cancer cells, which could lead to new treatments for cancer patients.
Antiviral Applications
Given the antiviral activity of some thiazole derivatives , this compound could be explored for its potential use in treating viral infections, possibly offering a new avenue for antiviral drug development.
Analgesic Effects
The analgesic activity of thiazoles makes them candidates for pain relief research . This compound could be analyzed for its pain-relieving properties, which might contribute to new analgesic drugs with fewer side effects.
Antithrombotic Activity
Thiazoles have been associated with antithrombotic activity, acting as fibrinogen receptor antagonists . The compound could be studied for its potential to prevent blood clots, which is crucial in the treatment of cardiovascular diseases.
Safety and Hazards
特性
IUPAC Name |
(2-chlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS2/c1-12-10-22-17(19-12)23-11-13-6-8-20(9-7-13)16(21)14-4-2-3-5-15(14)18/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULXDRSSQRNGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
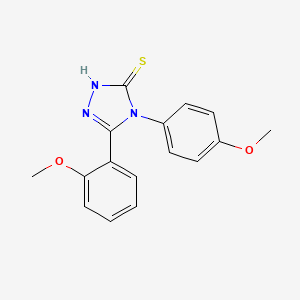
![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)
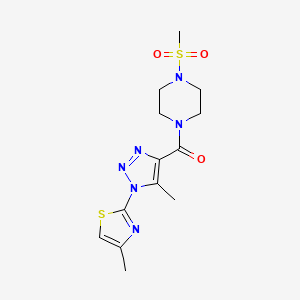
![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one](/img/structure/B2557740.png)

![3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557742.png)
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)
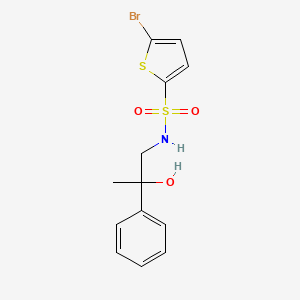
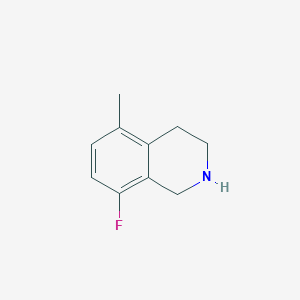
![2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2557751.png)
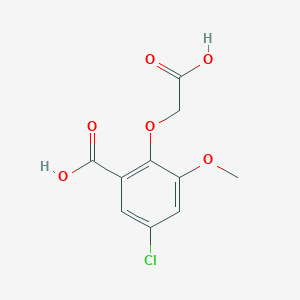
![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2557754.png)
![4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2557755.png)